5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-
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Overview
Description
N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes an isoquinoline ring and sulfonamide groups, suggests potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Ring: Starting from a suitable precursor, the isoquinoline ring can be synthesized through cyclization reactions.
Introduction of Sulfonamide Groups: Sulfonamide groups can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of Aminoethyl Groups: The aminoethyl groups can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the isoquinoline ring or sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible development as a therapeutic agent for treating infections or other diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This compound might interact with enzymes involved in metabolic pathways, leading to inhibition of bacterial growth or other biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Isoquinoline Derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide is unique due to its combination of an isoquinoline ring and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides or isoquinoline derivatives.
Biological Activity
5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.
- Molecular Formula : C19H21N3O4S2
- CAS Number : 651309-21-6
- Molar Mass : 405.52 g/mol
- Solubility : Soluble in water at concentrations greater than 10 mg/mL
5-Isoquinolinesulfonamide and its derivatives primarily function as inhibitors of specific protein kinases, which play crucial roles in various cellular processes including metabolism, cell division, and apoptosis. The compound has shown notable inhibition against:
- cAMP-dependent protein kinase
- Protein kinase C
- cGMP-dependent protein kinase
Case Study: Inhibition of Protein Kinases
A study demonstrated that the interaction of this compound with the catalytic subunit of bovine cardiac muscle cAMP-dependent protein kinase resulted in a significant protective effect against irreversible inactivation by ATP analogs. The binding affinity was measured to be approximately 1 µM, indicating a potent interaction with the enzyme's active site .
Vasodilatory Activity
Research indicates that derivatives of 5-Isoquinolinesulfonamide possess vasodilatory properties. In vivo studies conducted on dogs revealed that local injections led to increased arterial blood flow, comparable to established cardiovascular drugs like diltiazem. The most effective derivatives were identified when the alkylene group between the nitrogen atoms was ethylene .
Antihypertensive Effects
In addition to vasodilation, these compounds have demonstrated antihypertensive effects when administered intravenously. However, their efficacy was slightly lower than that of diltiazem under similar conditions .
Structure-Activity Relationship (SAR)
The biological activity of 5-Isoquinolinesulfonamide derivatives can be significantly influenced by structural modifications:
- Alkylation : Modifying the nonaromatic nitrogen atoms enhances activity; however, bulky groups can diminish potency.
- Aromatic Substituents : The presence of sulfonyl groups has been linked to increased inhibitory activity against kinases .
Comparative Biological Activity Table
Properties
CAS No. |
651309-21-6 |
---|---|
Molecular Formula |
C19H21N3O4S2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C19H21N3O4S2/c20-10-12-22(13-14-27(23,24)17-6-2-1-3-7-17)28(25,26)19-8-4-5-16-15-21-11-9-18(16)19/h1-9,11,15H,10,12-14,20H2 |
InChI Key |
URHZWHPGQQEQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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